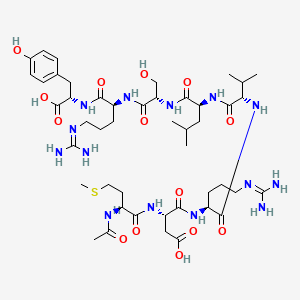
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol is an organic compound characterized by its unique structure, which includes a conjugated diene system and a terminal alkyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate through a reaction between 4,4-dimethylpent-2-yne and an appropriate halide under basic conditions.
Conjugated Diene Formation: The alkyne intermediate is then subjected to a series of reactions, including hydroboration-oxidation and Wittig reaction, to form the conjugated diene system.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne and diene systems can be selectively reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride for selective reductions.
Substitution: Reagents such as alkyl halides and acid chlorides in the presence of a base.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of ethers or esters with varying alkyl or acyl groups.
Applications De Recherche Scientifique
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol: Unique due to its conjugated diene and terminal alkyne groups.
(2E,4E)-4-(4-Methylpent-2-yn-1-yl)pent-2-ene-1,5-diol: Similar structure but with a different substitution pattern.
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)hex-2-ene-1,5-diol: Similar structure with an extended carbon chain.
Propriétés
IUPAC Name |
(E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-ene-1,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)8-4-6-11(10-14)7-5-9-13/h5-7,13-14H,9-10H2,1-3H3/b7-5+,11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQSVEIZZFKKBK-YXJPLFFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=C(CO)C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C(/CO)\C=C\CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
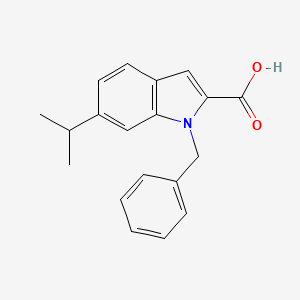

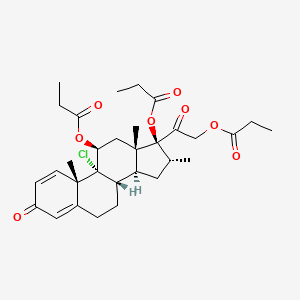
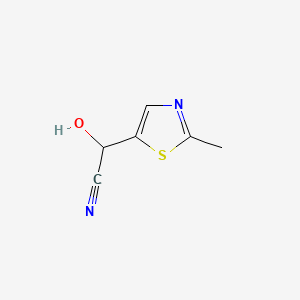
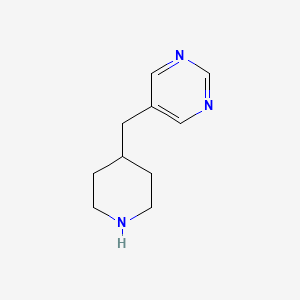
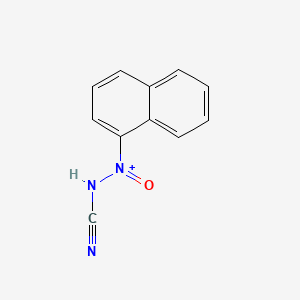
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
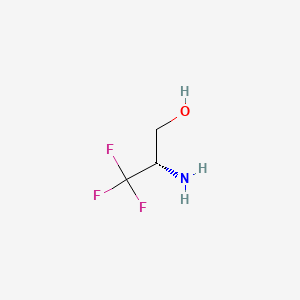
![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
